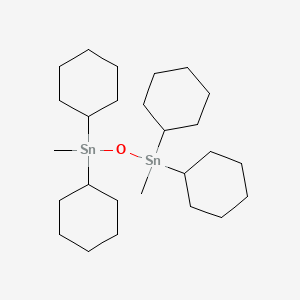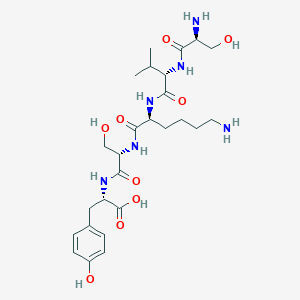
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine is a pentapeptide composed of the amino acids serine, valine, lysine, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Kinases for phosphorylation, or chemical reagents like phosphoramidite.
Major Products
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphorylated serine residues.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine depends on its specific biological context. Generally, peptides like this one can interact with cellular receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved can include:
Receptor Binding: Interaction with cell surface receptors to trigger signaling cascades.
Enzyme Inhibition/Activation: Modulation of enzyme activity through direct binding.
Protein-Protein Interactions: Influencing the formation or disruption of protein complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Seryl-L-valyl-L-valyl-L-tyrosine: Similar structure but with valine instead of lysine.
L-Valyl-L-tyrosine: A simpler dipeptide with valine and tyrosine.
L-Seryl-L-valyl-L-seryl-L-tyrosine: Similar but lacks the lysine residue.
Uniqueness
L-Seryl-L-valyl-L-lysyl-L-seryl-L-tyrosine is unique due to the presence of lysine, which introduces a positive charge at physiological pH, potentially altering its interaction with biological molecules and its overall solubility and stability.
Eigenschaften
CAS-Nummer |
321990-38-9 |
|---|---|
Molekularformel |
C26H42N6O9 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H42N6O9/c1-14(2)21(32-22(36)17(28)12-33)25(39)29-18(5-3-4-10-27)23(37)31-20(13-34)24(38)30-19(26(40)41)11-15-6-8-16(35)9-7-15/h6-9,14,17-21,33-35H,3-5,10-13,27-28H2,1-2H3,(H,29,39)(H,30,38)(H,31,37)(H,32,36)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
DUMNWZYIUAAONQ-SXYSDOLCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
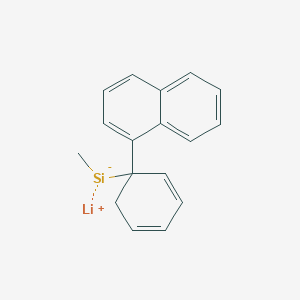

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
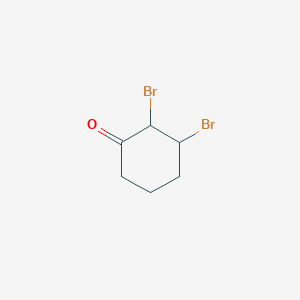
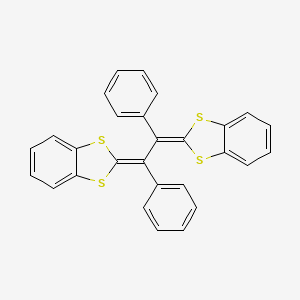
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

